molecular formula C10H9BrF3N B13971923 2-bromo-N-cyclopropyl-N-(trifluoromethyl)aniline

2-bromo-N-cyclopropyl-N-(trifluoromethyl)aniline

Cat. No.: B13971923
M. Wt: 280.08 g/mol
InChI Key: KZJUAUSUZNPQAQ-UHFFFAOYSA-N
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Description

2-bromo-N-cyclopropyl-N-(trifluoromethyl)aniline is an organic compound that features a bromine atom, a cyclopropyl group, and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-cyclopropyl-N-(trifluoromethyl)aniline typically involves the following steps:

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropylation reaction, often using cyclopropyl halides in the presence of a base.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-cyclopropyl-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-cyclopropyl-N-(trifluoromethyl)aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structural features make it useful in the development of advanced materials, such as polymers and coatings.

    Chemical Biology: It can be employed in the study of biological pathways and mechanisms, particularly those involving halogenated and trifluoromethylated compounds.

Mechanism of Action

The mechanism of action of 2-bromo-N-cyclopropyl-N-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-(trifluoromethyl)aniline: Similar structure but lacks the cyclopropyl group.

    2-bromo-N-methyl-N-(trifluoromethyl)aniline: Similar structure but with a methyl group instead of a cyclopropyl group.

Uniqueness

2-bromo-N-cyclopropyl-N-(trifluoromethyl)aniline is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding interactions, and overall chemical behavior, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H9BrF3N

Molecular Weight

280.08 g/mol

IUPAC Name

2-bromo-N-cyclopropyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C10H9BrF3N/c11-8-3-1-2-4-9(8)15(7-5-6-7)10(12,13)14/h1-4,7H,5-6H2

InChI Key

KZJUAUSUZNPQAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(C2=CC=CC=C2Br)C(F)(F)F

Origin of Product

United States

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